4-(Pyrimidin-4-yloxy)aniline
Overview
Description
4-(Pyrimidin-4-yloxy)aniline is a chemical compound with the molecular formula C10H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Scientific Research Applications
4-(Pyrimidin-4-yloxy)aniline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
Agriculture: Pyrimidine derivatives, including this compound, are used in the synthesis of agrochemicals such as herbicides and fungicides.
Mechanism of Action
Target of Action
4-(Pyrimidin-4-yloxy)aniline is a chemical compound that has gained considerable attention among researchers in recent years They have shown promising results as inhibitors of protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
, which play a crucial role in various cellular signaling processes. Therefore, it can be inferred that this compound may affect these signaling pathways, leading to downstream effects such as the regulation of cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
2 g/mol , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
For instance, some compounds in this group have demonstrated excellent fungicidal activity . Therefore, it can be inferred that this compound may also exhibit significant biological activity, potentially leading to effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-(Pyrimidin-4-yloxy)aniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown potential in inhibiting certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, thereby inhibiting cell proliferation. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinases results in the inhibition of these enzymes, which in turn affects downstream signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of cancer cell inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound exhibits significant anticancer activity without causing severe toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been found to influence metabolic flux and metabolite levels, particularly in the context of nucleotide metabolism. This compound can affect the synthesis and degradation of nucleotides, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-4-yloxy)aniline typically involves the reaction of 4-chloropyrimidine with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-4-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrimidin-2-yloxy)aniline
- 4-(Pyrimidin-5-yloxy)aniline
- 4-(Pyrimidin-6-yloxy)aniline
Uniqueness
4-(Pyrimidin-4-yloxy)aniline is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
4-pyrimidin-4-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMQFHNZMUTILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629106 | |
Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
417724-74-4 | |
Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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